molecular formula C15H26INO3 B2487425 Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2141577-06-0

Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2487425
CAS No.: 2141577-06-0
M. Wt: 395.281
InChI Key: OSKSAQBYSYHWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C15H26INO3 and its molecular weight is 395.281. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Occurrence

Tert-butyl compounds, including Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, have been the subject of various studies due to their widespread use and potential environmental impact. Studies have observed the occurrence of synthetic phenolic antioxidants (SPAs) such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which are structurally related to Tert-butyl compounds, in various environmental matrices. The detection of these compounds in humans (fat tissues, serum, urine, breast milk, and fingernails) indicates potential human exposure pathways, including food intake, dust ingestion, and the use of personal care products. Moreover, the toxicity studies of SPAs have raised concerns about their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity (Liu & Mabury, 2020).

Biodegradation and Fate in Environment

The degradation and fate of compounds similar to this compound, specifically methyl tert-butyl ether (MTBE), in the environment have been extensively studied. MTBE, a fuel oxygenate, is known for its extensive use and resulting environmental concerns. Studies have focused on the microbial degradation of MTBE and its intermediate, tert-butyl alcohol (TBA), under various redox conditions. Despite potential biodegradation pathways under oxic and nearly all anoxic conditions, site-specific conditions significantly influence degradation rates and pathways. The majority of MTBE and TBA-degrading cultures identified so far utilize oxygen as the terminal electron acceptor, indicating the slow biodegradation rate of fuel oxygenates compared to hydrocarbons present in gasoline (Schmidt et al., 2004).

Industrial and Commercial Applications

In the industrial and commercial sectors, compounds with a tert-butyl group, like this compound, find applications in various fields due to their unique properties. For instance, natural neo acids and neo alkanes, including their analogs and derivatives, demonstrate different biological activities and are prospects for future chemical preparations. These compounds are potential candidates as antioxidants and agents with anticancer, antimicrobial, and antibacterial properties. Furthermore, some synthetic bioactive compounds containing a tertiary butyl group(s) have shown high anticancer, antifungal, and other activities, indicating their potential in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(8-10-17)6-4-5-12(11-16)19-15/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKSAQBYSYHWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CI)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.